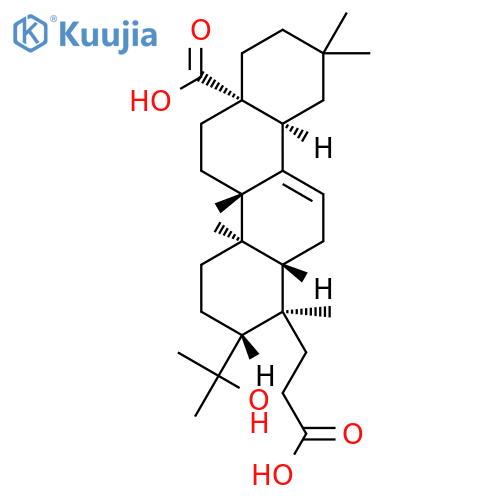Cas no 182249-69-0 (3,4-seco-Olean-12-en-4-ol-3,28-dioic acid)

182249-69-0 structure
商品名:3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid 化学的及び物理的性質
名前と識別子
-
- 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid
- CHEMBL1631522
- 182249-69-0
- (1R,2R,4aR,4bS,6aS,10aS,12aR)-1-(2-carboxyethyl)-2-(2-hydroxypropan-2-yl)-1,4a,4b,9,9-pentamethyl-3,4,5,6,7,8,10,10a,12,12a-decahydro-2H-chrysene-6a-carboxylic acid
- CS-0158994
-
- インチ: InChI=1S/C30H48O5/c1-25(2)14-16-30(24(33)34)17-15-28(6)19(20(30)18-25)8-9-22-27(5,12-11-23(31)32)21(26(3,4)35)10-13-29(22,28)7/h8,20-22,35H,9-18H2,1-7H3,(H,31,32)(H,33,34)/t20-,21-,22+,27-,28+,29+,30-/m0/s1
- InChIKey: HBMBVLYBFSJKDN-UHFFFAOYSA-N
- ほほえんだ: CC1(CCC2(CCC3(C(=CCC4C3(CCC(C4(C)CCC(=O)O)C(C)(C)O)C)C2C1)C)C(=O)O)C
計算された属性
- せいみつぶんしりょう: 488.35017463g/mol
- どういたいしつりょう: 488.35017463g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 5
- 複雑さ: 933
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6
- トポロジー分子極性表面積: 94.8Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: >250 ºC
- ようかいど: Insuluble (9.3E-4 g/L) (25 ºC),
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AE97254-5mg |
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid |
182249-69-0 | 5mg |
$702.00 | 2024-04-20 | ||
| TargetMol Chemicals | TN2886-5 mg |
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid |
182249-69-0 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2886-1 mg |
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid |
182249-69-0 | 1mg |
¥2835.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN2886-1 mL * 10 mM (in DMSO) |
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid |
182249-69-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 | |
| TargetMol Chemicals | TN2886-5mg |
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid |
182249-69-0 | 5mg |
¥ 3940 | 2024-07-24 | ||
| TargetMol Chemicals | TN2886-5mg |
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid |
182249-69-0 | 5mg |
¥ 3940 | 2024-07-20 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S69750-5 mg |
3,4-seco-Olean-12-en-4-ol-3,28-dioicacid |
182249-69-0 | 5mg |
¥5600.0 | 2021-09-07 | ||
| TargetMol Chemicals | TN2886-1 ml * 10 mm |
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid |
182249-69-0 | 1 ml * 10 mm |
¥ 4040 | 2024-07-20 | ||
| TargetMol Chemicals | TN2886-1 ml * 10 mm |
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid |
182249-69-0 | 1 ml * 10 mm |
¥ 4040 | 2024-07-24 |
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid 関連文献
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
182249-69-0 (3,4-seco-Olean-12-en-4-ol-3,28-dioic acid) 関連製品
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 81216-14-0(7-bromohept-1-yne)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
